2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-chlorobenzyl)acetamide
Description
This compound is a triazoloquinazoline derivative featuring a thioacetamide linker and a 2-chlorobenzyl substituent. Its structure integrates a bicyclic [1,2,4]triazolo[4,3-a]quinazolin-5-one core substituted with a chlorine atom at position 7, a propyl group at position 4, and a sulfur atom at position 1 connected to an N-(2-chlorobenzyl)acetamide moiety.
Properties
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-[(2-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N5O2S/c1-2-9-27-19(30)15-10-14(22)7-8-17(15)28-20(27)25-26-21(28)31-12-18(29)24-11-13-5-3-4-6-16(13)23/h3-8,10H,2,9,11-12H2,1H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBNOUBLUCPOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NCC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-chlorobenzyl)acetamide is a member of the triazoloquinazoline family, known for its diverse pharmacological properties. This article delves into its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound's molecular formula is C22H22ClN5O2S , with a molecular weight of approximately 455.96 g/mol . The structure includes a triazoloquinazoline core that significantly contributes to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN5O2S |
| Molecular Weight | 455.96 g/mol |
| Purity | ≥95% |
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Triazoloquinazoline derivatives have shown significant antibacterial and antifungal properties. These compounds interact with bacterial enzymes and disrupt cellular processes.
- Anticancer Properties : Research indicates that the compound may inhibit specific kinases involved in cancer cell proliferation. In particular, its interaction with Polo-like kinase 1 (Plk1) has been studied for potential anticancer applications .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activities by modulating inflammatory pathways and cytokine production.
Antibacterial Activity
Research has demonstrated that compounds within the triazoloquinazoline class exhibit potent antibacterial effects against various pathogens. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values for related compounds ranging from 0.125 to 8 μg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In a study focusing on the structure-activity relationship (SAR), derivatives similar to our compound were screened for their ability to inhibit Plk1. Compounds showed IC50 values indicating effective inhibition in cell-based assays, suggesting potential use in cancer treatment .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated various triazoloquinazoline derivatives against multiple bacterial strains. The results indicated that certain modifications to the core structure enhanced antibacterial potency significantly compared to standard antibiotics .
- Anticancer Screening : Another research effort focused on the anticancer properties of triazoloquinazolines. The tested compounds demonstrated substantial cytotoxic effects on cancer cell lines, particularly those resistant to conventional therapies .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
Substituents : The 2-chlorobenzyl group in the target compound introduces steric bulk and lipophilicity compared to smaller substituents like methyl or pyridinyl in other compounds. The propyl group at position 4 may improve metabolic stability relative to ethyl or methyl groups .
Functional Groups : The thioacetamide linker in the target compound and 626208-00-2 contrasts with the acetamide in 4.1 and chloroacetamide in 733796-12-4. Thioethers often exhibit stronger electron-withdrawing effects, which could influence reactivity or binding affinity .
Challenges :
- Isolation of thioamide intermediates (e.g., 4.1a in ) was problematic due to instability, suggesting that the target compound’s synthesis may require stringent conditions to prevent decomposition .
Physicochemical and Pharmacokinetic Properties
- Melting Points : Compound 4.1 has a high melting point (503–504 K), attributed to strong hydrogen bonding and crystallinity. The target compound’s melting point is unreported but may be lower due to its flexible thioacetamide linker .
- Stability : Thioamides (e.g., 4.1a) are prone to oxidation, whereas the target compound’s thioether linkage may offer improved stability under physiological conditions .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Category: Synthetic Chemistry Answer: The multi-step synthesis of this compound requires meticulous optimization of reaction parameters:
- Temperature control : Exothermic reactions (e.g., cyclization steps) must be moderated to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) are preferred for triazoloquinazoline ring formation, while chlorinated solvents (e.g., DCM) may enhance thioacetamide coupling efficiency .
- Reaction time monitoring : Intermediate steps (e.g., thiolation or amidation) should be tracked via TLC or HPLC to prevent over-reaction . Post-synthesis purification methods like column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization are critical for isolating the target compound .
Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?
Category: Structural Elucidation Answer: A combination of spectroscopic and spectrometric methods is essential:
- NMR spectroscopy : ¹H/¹³C NMR can confirm the presence of the 2-chlorobenzyl group (δ 4.5–5.0 ppm for CH₂) and the triazoloquinazoline core (aromatic protons at δ 7.0–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Accurate mass measurements (±0.001 Da) validate the molecular formula (e.g., C₂₂H₁₉Cl₂N₅O₂S) .
- X-ray crystallography : Single-crystal analysis resolves ambiguous stereochemistry or regiochemistry in the triazoloquinazoline system .
Advanced Research Questions
Q. How can researchers investigate the biological target interactions of this compound to elucidate its mechanism of action?
Category: Biological Assay Design Answer: Target engagement studies should employ:
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (KD, kon/koff) for putative targets like kinase domains or GPCRs .
- Cellular thermal shift assays (CETSA) : Confirm target stabilization in live cells under varying temperatures .
- Knockout/RNAi models : Validate specificity by comparing activity in wild-type vs. target-deficient cell lines . Contradictory data (e.g., off-target effects) may arise from promiscuous thiol reactivity; use reducing agents (e.g., DTT) in buffers to mitigate false positives .
Q. What strategies are effective for resolving contradictions in solubility and stability data across experimental conditions?
Category: Data Validation Answer: Discrepancies often stem from:
- Solvent polarity : Test solubility in DMSO (for stock solutions) vs. aqueous buffers (PBS, pH 7.4) to assess aggregation .
- pH-dependent degradation : Conduct stability assays under acidic (pH 4.5), neutral (pH 7.4), and basic (pH 9.0) conditions using HPLC-MS to track decomposition products .
- Temperature sensitivity : Store aliquots at –80°C vs. –20°C and compare long-term stability via periodic LC-MS checks .
Q. How can computational methods guide the design of derivatives to improve pharmacokinetic properties?
Category: Structure-Activity Relationship (SAR) Answer:
- Molecular docking : Screen derivatives against target protein structures (e.g., PDB entries) to prioritize modifications enhancing binding affinity .
- ADMET prediction : Use tools like SwissADME to forecast logP, CYP450 metabolism, and blood-brain barrier permeability for substituents (e.g., replacing chlorobenzyl with fluorobenzyl) .
- QSAR modeling : Corrogate in vitro activity data with electronic descriptors (e.g., Hammett constants) for the thioacetamide linker .
Q. What experimental approaches are recommended to study the compound’s reactivity in biological systems (e.g., thiol-disulfide exchange)?
Category: Mechanistic Chemistry Answer:
- Proteome profiling : Use activity-based protein profiling (ABPP) with alkyne-tagged analogs to identify cellular targets via click chemistry .
- Redox titration : Monitor thiol reactivity with Ellman’s reagent (DTNB) to quantify free sulfhydryl groups post-incubation .
- Isotopic labeling : Synthesize <sup>34</sup>S-labeled analogs to track metabolic fate using LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
